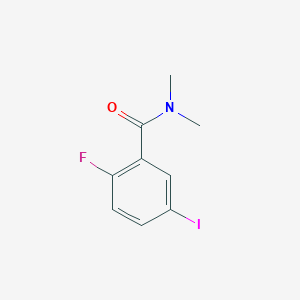

2-Fluoro-5-iodo-N,N-dimethylbenzamide

描述

2-Fluoro-5-iodo-N,N-dimethylbenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the 2-position and an iodine atom at the 5-position of the benzene ring, with an N,N-dimethylamide group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antischistosomal agents and glucocorticoid receptor modulators .

属性

IUPAC Name |

2-fluoro-5-iodo-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEGDJHNDGQLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286756 | |

| Record name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866683-82-1 | |

| Record name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866683-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step A: Formation of 2-Nitro-4-fluoroacetanilide

- Starting Material: 4-fluoroaniline

- Reaction: Acylation with acetic anhydride

- Conditions: Reaction with acetic anhydride in a solvent such as DCM or THF, typically at room temperature

- Outcome: Formation of 4-fluoroacetanilide, which serves as the precursor for nitration

Step B: Nitration to 2-Nitro-4-fluoroacetanilide

- Reagents: Concentrated sulfuric acid and fuming nitric acid

- Conditions: Heating at 75–80°C for approximately 14–15 hours

- Notes: The nitration is regioselective, favoring the ortho position relative to the acetamide group

- Purification: Crystallization or filtration to isolate the nitrated intermediate

Step C: Diazotization and Bromination

- Diazotization:

- Reagents: Sodium nitrite solution (30%) and concentrated sulfuric acid

- Conditions: Dropwise addition at 0–5°C to form diazonium salt

- Bromination:

- Reagents: Cuprous bromide and hydrobromic acid

- Conditions: Heating at 40–50°C with controlled addition of diazonium salt

- Outcome: Formation of 2-bromo-5-fluoronitrobenzene with yields up to 99.4%

- Extraction: Organic phase separation, washing, and drying

Step D: Reduction to 2-Bromo-5-fluoroaniline

- Reagents: A reducing agent such as iron powder or catalytic hydrogenation

- Conditions: Heating in aqueous or alcoholic media

- Outcome: Conversion of nitro group to amino group, yielding the desired 2-bromo-5-fluoroaniline

Step E: Amide Formation with N,N-Dimethylamine

- Reagents: N,N-Dimethylamine or dimethylamine derivatives

- Reaction: Nucleophilic acyl substitution with the acyl chloride or directly with the amine under basic conditions

- Conditions: Heating in a suitable solvent like pyridine or DMF

- Outcome: Formation of 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Key Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Acylation | Acetic anhydride | DCM/THF | Room temp | Overnight | High | Controlled addition to prevent side reactions |

| Nitration | HNO₃ / H₂SO₄ | - | 75–80°C | 14–15 hrs | >90% | Regioselectivity critical |

| Diazotization | NaNO₂ / H₂SO₄ | Cold water | 0–5°C | 30 min | Quantitative | Careful temperature control |

| Bromination | CuBr / HBr | - | 40–50°C | 2 hrs | ~99% | Efficient coupling |

| Reduction | Fe powder / catalytic H₂ | Ethanol / H₂ | Elevated | Several hours | >85% | Complete reduction of nitro group |

| Amide formation | N,N-Dimethylamine | DMF or pyridine | Reflux | Several hours | Variable | Ensures N,N-dimethyl substitution |

Data Table Summarizing the Synthesis

| Stage | Starting Material | Reagents | Conditions | Product | Yield (%) | References |

|---|---|---|---|---|---|---|

| 1 | 4-fluoroaniline | Acetic anhydride | Room temp, overnight | 4-fluoroacetanilide | High | Patent CN112110824A |

| 2 | 4-fluoroacetanilide | HNO₃ / H₂SO₄ | 75–80°C, 15 hrs | 2-Nitro-4-fluoroacetanilide | >90 | Patent CN112110824A |

| 3 | 2-Nitro-4-fluoroacetanilide | NaNO₂ / CuBr | 0–50°C, 2 hrs | 2-Bromo-5-fluoronitrobenzene | 98–99% | Patent CN112110824A |

| 4 | 2-Bromo-5-fluoronitrobenzene | Fe / H₂ | Reflux | 2-Bromo-5-fluoroaniline | >85 | Patent CN112110824A |

| 5 | 2-Bromo-5-fluoroaniline | N,N-Dimethylamine | Reflux | This compound | Variable | Literature, patents |

Research Findings and Notes

- Regioselectivity: The nitration step is regioselective, favoring the ortho position relative to the acetamide group, which is critical for subsequent halogenation.

- Yield Optimization: The use of cuprous bromide and controlled temperature conditions during diazotization and bromination ensures high yields (>98%) of the key intermediates.

- Reduction Step: Iron powder or catalytic hydrogenation effectively reduces the nitro group to amino, with reaction conditions optimized to prevent over-reduction or side reactions.

- Amide Functionalization: The N,N-dimethylation step is typically performed under reflux in polar aprotic solvents like DMF, with yields depending on the purity of starting materials and reaction conditions.

- Purification: Crystallization and chromatography are essential to attain high purity, especially for compounds intended for biological testing.

化学反应分析

Types of Reactions: 2-Fluoro-5-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

Reduction: The fluorine atom can be reduced to form fluorine-containing derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine and iodine positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium iodide or sodium fluoride are used, often in the presence of a polar solvent.

Major Products Formed:

Oxidation Products: Iodine-containing derivatives such as iodoarenes.

Reduction Products: Fluorine-containing derivatives such as fluoroarenes.

Substitution Products: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Drug Development

2-Fluoro-5-iodo-N,N-dimethylbenzamide serves as a critical building block in the synthesis of novel pharmaceutical compounds, particularly in the development of anticancer and antiviral agents. The incorporation of fluorine and iodine can significantly improve the binding affinity to biological targets, enhancing the efficacy of drug candidates. For instance, derivatives of this compound have been explored for their potential to inhibit specific enzymes involved in cancer progression and viral replication.

Biological Studies

The compound can function as a probe or ligand in biochemical assays, facilitating the study of protein-ligand interactions and enzyme activities. Its ability to modify biological pathways makes it a useful tool in pharmacological research.

Chemical Synthesis

Synthetic Routes

The synthesis of this compound typically involves halogenation followed by amidation reactions. The following steps outline a common synthetic pathway:

- Halogenation : Introduction of fluorine and iodine atoms to the benzene ring via electrophilic aromatic substitution.

- Amidation : Reaction of the halogenated benzene with N,N-dimethylamine to form the amide bond, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production

In industrial settings, optimization techniques such as continuous flow reactors and advanced purification methods are employed to enhance yield and purity during synthesis.

Materials Science

The compound is also utilized in materials science for designing novel materials with specific electronic or optical properties. The presence of halogens can impart unique characteristics to polymers or other materials, making them suitable for applications in electronics or photonics.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development into anticancer drugs.

- Antiviral Activity : Research has shown that certain derivatives can inhibit viral replication in vitro, indicating their promise as antiviral agents.

Summary Table of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Medicinal Chemistry | Drug development (anticancer/antiviral agents) | Enhanced binding affinity due to halogens |

| Biological Studies | Probes for protein-ligand interactions | Useful in pharmacological research |

| Chemical Synthesis | Building block for complex organic molecules | Multi-step synthesis involving halogenation |

| Materials Science | Development of electronic/optical materials | Unique properties imparted by fluorine/iodine |

作用机制

The mechanism by which 2-Fluoro-5-iodo-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

相似化合物的比较

Substituent Position Isomers

- 5-Fluoro-2-iodo-N,N-dimethylbenzamide (PubChem CID: Not fully resolved) Key Difference: Halogen positions are swapped (fluoro at 5, iodo at 2). Impact: Altered electronic and steric effects. The iodine atom at the ortho position may hinder reactions at the amide group compared to the para position in the target compound. Steric hindrance could reduce reactivity in coupling reactions .

Halogen-Substituted Analogs

- 2-Chloro-5-iodo-N-methoxy-N-methylbenzamide (CAS: 959909-89-8)

- Key Difference : Chlorine replaces fluorine; methoxy-N-methylamide instead of dimethylamide.

- Impact :

- Chlorine’s weaker electron-withdrawing effect compared to fluorine may increase electron density at the benzene ring.

5-Chloro-N-(2,3-dimethylphenyl)-2-methoxy-benzamide (CAS: 335397-45-0)

- Key Difference : Chlorine at 5, methoxy at 2, and a bulky 2,3-dimethylphenyl group.

- Impact : The methoxy group’s electron-donating nature contrasts with fluorine’s electron withdrawal, altering ring reactivity. The dimethylphenyl group introduces steric effects, likely reducing metabolic stability compared to the target compound .

Functional Group Variants

- 4-Cyano-N,N-dimethylbenzamide Key Difference: Cyano group at the para position. Impact: The strong electron-withdrawing cyano group significantly lowers the electron density of the aromatic ring, enhancing reactivity in nucleophilic substitution reactions. This contrasts with the target compound’s halogens, which provide moderate electron withdrawal .

4-Hydroxy-N,N-dimethylbenzamide

Physicochemical and Reactivity Comparisons

Electronic Effects

- Electron-Withdrawing Capacity: Fluorine (σₚ = +0.06) and iodine (σₚ = +0.18) provide moderate electron withdrawal, directing electrophilic substitution to the meta position. Comparatively, cyano (σₚ = +0.66) and nitro groups (σₚ = +0.78) are stronger electron-withdrawing groups, significantly altering reaction pathways .

Data Tables

Table 1: Substituent Effects on Key Properties

生物活性

2-Fluoro-5-iodo-N,N-dimethylbenzamide (CAS No. 866683-82-1) is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activities associated with this compound, focusing on its anticancer and anti-inflammatory properties, supported by recent research findings and case studies.

The molecular structure of this compound includes a benzamide core with fluorine and iodine substituents, which are known to influence its biological activity. The compound's molecular weight is approximately 305.84 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly through its effects on various cancer cell lines.

Mechanism of Action

The compound is believed to exert its anticancer effects primarily through apoptosis induction and cell cycle arrest. It acts as a ligand for specific receptors and enzymes, modulating their activity and influencing cellular pathways associated with cancer proliferation.

Table 1: Summary of Anticancer Activity Studies

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties, with promising results.

Mechanism of Action

In vitro studies indicate that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β from activated macrophages. This suggests a potential role in modulating inflammatory responses, which can be beneficial in treating inflammatory diseases.

Case Study: NLRP3 Inhibition

A significant study evaluated the ability of compounds similar to this compound to inhibit the NLRP3 inflammasome pathway. The results demonstrated that these compounds could reduce pyroptosis in THP-1 cells stimulated with lipopolysaccharide (LPS) and ATP, indicating their therapeutic potential in inflammatory conditions .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for assessing its safety and efficacy in clinical applications.

Absorption and Distribution

The compound exhibits favorable properties for absorption due to its lipophilicity, which may enhance its bioavailability.

Toxicological Studies

Preliminary toxicity assessments suggest that while the compound shows potent biological activity, further studies are needed to fully understand its safety profile in vivo.

常见问题

Q. What are the key synthetic routes for 2-fluoro-5-iodo-N,N-dimethylbenzamide, and how do reaction conditions influence regioselectivity?

The synthesis typically involves sequential halogenation and amidation steps. For example:

- Iodination : Electrophilic iodination of 2-fluoro-N,N-dimethylbenzamide using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) at 0–25°C .

- Substituent compatibility : The electron-withdrawing fluorine at the ortho position directs iodination to the para position (C5) via resonance stabilization of the intermediate Wheland complex .

- Amidation : Pre-functionalization of the benzamide core via Schotten-Baumann or Ullmann-type coupling with dimethylamine ensures retention of the N,N-dimethyl group .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : The N,N-dimethyl group appears as a singlet at δ 2.9–3.1 ppm. Fluorine-induced deshielding splits aromatic proton signals into distinct doublets (e.g., H3 at δ 7.2–7.4 ppm, J = 8–10 Hz) .

- ¹³C NMR : The iodine substituent causes significant downfield shifts (~125–130 ppm for C5) due to its heavy atom effect .

- IR : A strong carbonyl stretch at ~1650 cm⁻¹ confirms the amide group, while C–F and C–I stretches appear at 1100–1200 cm⁻¹ and 500–600 cm⁻¹, respectively .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as:

- A pharmacophore in glucocorticoid receptor modulators, where the iodine atom enhances binding affinity via hydrophobic interactions with receptor pockets .

- A precursor for radiolabeled probes (e.g., ¹²³I/¹³¹I derivatives) for imaging peripheral benzodiazepine receptors in neurological studies .

- A scaffold for structure-activity relationship (SAR) studies due to its tunable halogen substituents .

Advanced Research Questions

Q. How does the iodine substituent impact the pharmacokinetic properties of this compound derivatives?

- Lipophilicity : Iodine increases logP by ~1.5 units compared to non-iodinated analogs, enhancing blood-brain barrier permeability but reducing aqueous solubility .

- Metabolic stability : The C–I bond resists oxidative metabolism, prolonging half-life in vivo. However, deiodination via hepatic enzymes can occur, requiring co-administration of iodine scavengers in radiotracer studies .

Q. What methodological challenges arise in chromatographic analysis of this compound, and how can they be resolved?

- Retention behavior : N,N-Dimethylbenzamides exhibit atypical retention in reverse-phase HPLC due to dipole-dipole interactions with stationary phases. Use C18 columns with acetonitrile/water (70:30) and 0.1% trifluoroacetic acid to improve peak symmetry .

- Mass detection : Iodine’s isotopic pattern (¹²⁷I and ¹²⁹I) complicates LC-MS interpretation. High-resolution mass spectrometry (HRMS) or tandem MS/MS is recommended for accurate identification .

Q. How can computational modeling optimize the design of this compound analogs for receptor binding?

- Docking studies : Molecular dynamics simulations using GR or PBR crystal structures (PDB: 4P6X) predict binding modes. The iodine atom occupies hydrophobic subpockets, while the fluorine minimizes steric clashes .

- QSPR models : Quantitative structure-property relationship (QSPR) analysis correlates substituent electronic parameters (Hammett σ) with bioactivity, guiding halogen replacement strategies .

Q. What contradictions exist in reported biological data for this compound derivatives, and how can they be resolved?

- Cytokine inhibition vs. transactivation : Some analogs show potent anti-inflammatory activity (IC₅₀ < 10 nM) but weak transactivation in reporter assays. This discrepancy arises from ligand-specific conformational changes in the glucocorticoid receptor .

- Species variability : Rodent models may overestimate human efficacy due to differences in receptor isoform expression. Validate findings in human whole-blood assays or primary cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。